1-methanesulfonyl-3-phenylazepane
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Overview
Description
1-methanesulfonyl-3-phenylazepane: is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound features a methanesulfonyl group attached to the nitrogen atom and a phenyl group attached to the third carbon atom of the azepane ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures, such as mesotrione, have been found to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (hppd) . This suggests that 1-(Methylsulfonyl)-3-phenylazepane may interact with its targets in a similar manner, leading to changes in the biochemical processes of the target organism.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-(Methylsulfonyl)-3-phenylazepane may affect a wide range of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
A study on a compound with a similar structure, pt2977, supports the hypothesis that attenuating the rate of glucuronidation would improve exposure and reduce variability in patients .
Result of Action
For instance, certain indole derivatives have shown improvements in wrinkles, firmness, and hydration at both low and high dose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-3-phenylazepane typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a haloalkane. For example, the reaction of 1,6-dibromohexane with ammonia can yield azepane.
Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction. For instance, the reaction of azepane with phenylmagnesium bromide (Grignard reagent) can yield 3-phenylazepane.
Sulfonylation: The final step involves the introduction of the methanesulfonyl group. This can be achieved by reacting 3-phenylazepane with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-3-phenylazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the azepane ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the azepane ring or the phenyl group.
Scientific Research Applications
1-methanesulfonyl-3-phenylazepane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, this compound can be used to study the effects of sulfonyl-containing compounds on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine: The compound’s potential pharmacological properties make it of interest in medicinal chemistry. It may be explored for its potential as a therapeutic agent or as a lead compound in drug development.
Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
3-phenylazepane: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
1-methanesulfonylazepane: Lacks the phenyl group, which may affect its chemical and biological properties.
1-methanesulfonyl-3-methylazepane: Contains a methyl group instead of a phenyl group, leading to different steric and electronic effects.
Uniqueness
1-methanesulfonyl-3-phenylazepane is unique due to the presence of both the methanesulfonyl and phenyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-methylsulfonyl-3-phenylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-17(15,16)14-10-6-5-9-13(11-14)12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJOYZZTKMFMKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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